5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazole derivatives. The presence of the trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Biochemical Pathways
neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Result of Action
The molecular results revealed that the compound has promising neuroprotective and anti-inflammatory properties . It has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The compound can inhibit or activate these enzymes, affecting the metabolic pathways they regulate.
Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions can modulate the phosphorylation state of target proteins, thereby influencing cellular processes like growth, differentiation, and apoptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic genes . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
In normal cells, this compound can influence cellular metabolism by altering the activity of metabolic enzymes. This can lead to changes in the levels of metabolites and the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
The compound also affects gene expression by modulating transcription factors and epigenetic regulators. For example, it can inhibit histone deacetylases, leading to increased acetylation of histones and altered gene expression. These changes in gene expression can have downstream effects on various cellular processes, including cell cycle progression and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and altered metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing tumor growth and inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and administration schedule.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases . The compound can also affect the levels of endogenous metabolites by inhibiting or activating metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound can bind to intracellular proteins and be transported to different cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its chemical properties and interactions with targeting signals . For example, it can be directed to the nucleus by nuclear localization signals or to the mitochondria by mitochondrial targeting sequences . These localizations can influence the compound’s ability to interact with specific biomolecules and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, sodium hypochlorite.
Substitution Reagents: Nucleophiles such as amines or thiols in the presence of catalysts like copper or palladium.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenyl derivatives: Compounds with similar trifluoromethyl groups but different core structures.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to the combination of the trifluoromethyl group and the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-13-8(16)15-14-7/h1-4H,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQUKWJCBQOBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NN2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729103 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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